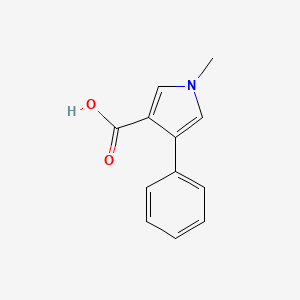

1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid

Description

1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative characterized by a carboxylic acid group at position 3, a methyl substituent at position 1, and a phenyl ring at position 2. Pyrroles are heterocyclic aromatic compounds with a five-membered ring containing one nitrogen atom. This compound’s structure renders it a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its phenyl and methyl groups influence electronic properties, solubility, and binding interactions, making it relevant for drug design and material science applications.

Properties

CAS No. |

131924-69-1 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-methyl-4-phenylpyrrole-3-carboxylic acid |

InChI |

InChI=1S/C12H11NO2/c1-13-7-10(11(8-13)12(14)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |

InChI Key |

JOGNYKUEAKNOTH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=C1)C(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Method Description

A landmark method reported by Herath and Cosford (2010) describes a one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids, including derivatives like 1-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid, directly from commercially available tert-butyl acetoacetates, amines, and 2-bromoketones.

- Starting Materials : tert-butyl acetoacetate (providing the methyl group at the 1-position), benzylamine or other amines, and α-bromoacetophenone (providing the phenyl group at the 4-position).

- Reaction Conditions : The reaction is conducted in a microreactor at elevated temperature (~200 °C) and pressure (~5 bar) in dimethylformamide (DMF) solvent.

- Mechanism : The process involves a Hantzsch-type pyrrole synthesis where the amine, β-ketoester, and α-bromoketone undergo cyclization to form the pyrrole ring.

- In Situ Hydrolysis : The HBr generated as a byproduct hydrolyzes the tert-butyl ester in situ, converting it directly to the carboxylic acid without isolation of intermediates.

- Advantages : This continuous flow method allows rapid reaction times (complete conversion within 8 minutes), high yields (up to 65% or more), and scalability (demonstrated 17-fold scale-up producing 850 mg in 2.5 hours).

Reaction Scheme Summary

| Component | Role | Example Used |

|---|---|---|

| tert-Butyl acetoacetate | Methyl group source, ester | tert-Butyl acetoacetate |

| Amine | Nitrogen source for pyrrole | Benzylamine |

| α-Bromoacetophenone | Phenyl group source | α-Bromoacetophenone |

| Solvent | Reaction medium | Dimethylformamide (DMF) |

| Conditions | Temperature, pressure | 200 °C, 5 bar |

| Byproduct | Hydrolyzes ester in situ | HBr |

Yield and Efficiency Data

| Entry | β-Ketoester Type | Yield (%) | Notes |

|---|---|---|---|

| 1 | tert-Butyl acetoacetate | 63-65 | Continuous flow, 8 min reaction |

| 2 | Ethyl acetoacetate | Comparable | Slightly lower yield |

| 3 | Benzyl acetoacetate | Comparable | Efficient conversion |

Note: The continuous flow method consistently outperforms batch synthesis in yield and time efficiency.

Batch Synthesis Comparison

Traditional batch synthesis of this compound involves multiple steps:

- Stepwise formation of pyrrole ring via Hantzsch reaction.

- Isolation and purification of tert-butyl ester intermediates.

- Separate hydrolysis step to convert esters to carboxylic acids.

This approach typically results in lower yields (~40%) and longer reaction times compared to continuous flow methods.

Alternative Synthetic Approaches

Other methods reported in literature for substituted pyrroles include:

- Multicomponent Reactions : Combining aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetals to form pyrroles regioselectively.

- Metal-Free Tandem Reactions : Using Morita–Baylis–Hillman acetates of acetylenic aldehydes for substituted pyrrole synthesis.

- Iron-Catalyzed Tandem One-Pot Reactions : For substituted NH-pyrroles from nitriles and nitroolefins.

However, these methods are less directly applicable to the specific preparation of this compound and often require additional steps or catalysts.

Research Findings and Notes

- The continuous flow synthesis method is the first reported to integrate pyrrole ring formation and ester hydrolysis in a single microreactor step, enhancing efficiency and reducing waste.

- The use of HBr generated in situ as a hydrolyzing agent eliminates the need for external acid addition.

- The method tolerates a variety of β-ketoesters and amines, allowing structural diversity.

- Scale-up experiments confirm the method’s potential for preparative and industrial applications.

- The continuous flow approach also facilitates downstream functionalization, such as conversion to pyrrole-3-carboxamides, expanding synthetic utility.

Summary Table of Preparation Methods

| Method | Key Features | Yield Range | Reaction Time | Scalability | Notes |

|---|---|---|---|---|---|

| Continuous Flow Synthesis | One-step, in situ ester hydrolysis, microreactor | 60-65% | ~8 min | High | Efficient, scalable, uses commercial reagents |

| Batch Multi-step Synthesis | Stepwise, separate hydrolysis | ~40% | Hours to days | Low | Lower yield, longer time, more workup |

| Multicomponent Reactions | Metal-free, regioselective | Variable | Variable | Moderate | Less direct for target compound |

| Metal-Catalyzed Tandem Reactions | Iron-catalyzed, one-pot | Variable | Variable | Moderate | Alternative for NH-pyrroles |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or thermal conditions. This reaction is critical for modifying solubility and bioavailability in drug development.

Example :

Reaction with methanol in the presence of pyridine yields methyl 1-methyl-4-phenyl-1H-pyrrole-3-carboxylate .

| Reagent | Conditions | Yield |

|---|---|---|

| Methanol + pyridine | Reflux, 3 hours | 75% |

Amidation Reactions

The acid readily forms amides via activation to its acid chloride intermediate. This is widely used to create pharmacologically active derivatives.

Example :

Reaction with methylurea in xylene produces 4-benzoyl-N-(methylcarbamoyl)-5-phenyl-1H-pyrazole-3-carboxamide .

| Reagent | Conditions | Yield |

|---|---|---|

| Methylurea + xylene | Reflux, 5 hours | 62% |

Copper-Catalyzed Coupling Reactions

CuI-catalyzed reactions enable functionalization at the pyrrole ring. For example, double alkenylation of amides with 1,4-diiodo-1,3-dienes produces trisubstituted N-acylpyrroles .

| Catalyst | Base | Ligand | Yield |

|---|---|---|---|

| CuI | Cs₂CO₃ | rac-trans-N,N'-dimethylcyclohexane-1,2-diamine | 68% |

Saponification of Esters

The t-butyl ester derivative undergoes acid-mediated hydrolysis to regenerate the carboxylic acid. This step is integral to multistep syntheses .

Conditions :

Biological Activity Modulation

Structural modifications via these reactions enhance interactions with biological targets. For instance, introducing electron-withdrawing groups improves binding to AMPA receptors through π-π stacking and hydrogen bonding .

Comparative Analysis of Reaction Efficiency

| Reaction Type | Advantages | Limitations |

|---|---|---|

| Continuous Flow | High yield, scalability | Requires specialized equipment |

| Batch Esterification | Simple setup | Lower yield |

| Cu-Catalyzed Coupling | Enables complex substitutions | Sensitive to oxygen/moisture |

Key Research Findings

-

Flow synthesis outperforms batch methods in yield and time efficiency for pyrrole-3-carboxylic acids .

-

Ortho-substitution on biphenyl rings (e.g., in AMPA modulators) significantly enhances pharmacological potency .

-

Acid chloride intermediates are pivotal for amide bond formation but require anhydrous conditions .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly for designing bioactive molecules with tailored properties.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid exhibit significant antimicrobial properties. A series of pyrrole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that these compounds possess good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The introduction of specific substituents, such as methoxy groups, enhanced their antimicrobial efficacy .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Research indicates that certain pyrrole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. These findings suggest that this compound and its derivatives could serve as lead compounds in the development of novel anticancer agents .

Polymer Chemistry

In material science, this compound is utilized in the synthesis of conducting polymers. These materials are significant for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The unique electronic properties of pyrrole derivatives allow for enhanced conductivity and stability in polymer films .

Nanocomposites

The integration of this compound into nanocomposites has shown promising results in improving mechanical strength and thermal stability. These nanocomposites are being explored for use in advanced coatings and packaging materials, where enhanced durability is required .

Building Block for Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. It can undergo various reactions, including cyclization and functionalization, to produce a wide array of complex molecules. This property makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Reactions and Mechanisms

The compound can participate in several key reactions such as:

- Vilsmeier–Haack Formylation : This reaction allows for the introduction of aldehyde groups into the pyrrole structure, facilitating further synthetic modifications.

- Claisen-Schmidt Condensation : This reaction is used to synthesize chalcone derivatives from this compound, which are known for their biological activities .

Case Studies

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. For instance, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrrole Core

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic Acid

- Structural Differences : Features an ethyl group at position 1 and a methyl group at position 2, compared to the single methyl at position 1 in the target compound.

- Molecular weight (229.28 g/mol) is higher than the target compound (estimated ~215 g/mol for 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid) .

- Applications : Used in life science research, though safety data are less documented compared to simpler analogs.

1-Methyl-4-nitro-2-pyrrolecarboxylic Acid

- Structural Differences : Nitro group at position 4 instead of phenyl; carboxylic acid at position 2.

- Impact : The nitro group is strongly electron-withdrawing, increasing acidity at the carboxylic acid group. Decarboxylation studies confirm structural stability under specific conditions, unlike phenyl-substituted analogs .

- Applications : Intermediate in synthesizing nitro-substituted pyrroles for agrochemicals.

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

- Structural Differences : Pyrazole core (two adjacent nitrogen atoms) instead of pyrrole; difluoromethyl group at position 3.

- Impact : The pyrazole ring offers distinct electronic properties, and the difluoromethyl group enhances metabolic stability. This compound is prioritized in pesticide development due to its resistance to enzymatic degradation .

Substituent Effects on Aromatic Rings

4-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic Acid Methyl Ester

- Structural Differences : Chlorine substituent on the phenyl ring; methyl ester instead of free carboxylic acid.

- Impact : The chlorine atom increases electronegativity and lipophilicity (logP ~2.8), improving bioavailability. The ester group allows for prodrug strategies, unlike the free acid form .

- Applications: Potential antiviral or antibacterial agent due to enhanced halogen interactions with biological targets.

Methyl 4-(Trifluoromethyl)-1H-pyrrole-3-carboxylate

- Structural Differences : Trifluoromethyl group at position 4; methyl ester at position 3.

- Impact: The trifluoromethyl group is strongly electron-withdrawing, lowering pKa of adjacent groups. This compound exhibits notable anti-inflammatory and antitumor activity in preclinical models .

Complex Heterocyclic Derivatives

7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Biological Activity

1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid (MPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C₁₂H₁₁NO₂

- Molecular Weight : 201.22 g/mol

- CAS Number : [specific CAS number not provided in the sources]

Biological Activity Overview

MPCA has been studied for its potential antimicrobial , anticancer , and anti-inflammatory properties. The compound's structural features allow it to interact with various biological targets, leading to a range of pharmacological effects.

Antimicrobial Activity

Research indicates that MPCA exhibits antimicrobial properties against a variety of pathogens. For example, studies have shown that pyrrole derivatives, including MPCA, can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL, demonstrating its potential as an antibacterial agent .

Anticancer Properties

MPCA has shown promise as an anticancer agent, particularly through its role as a Bcl-2/Bcl-xL inhibitor. In vitro studies indicate that modifications to the pyrrole core structure enhance its efficacy in inhibiting cancer cell growth, with IC₅₀ values reported between 1-2 nM against small-cell lung cancer cell lines . This suggests that MPCA could be developed into a potent therapeutic agent for cancer treatment.

The mechanisms underlying the biological activity of MPCA are multifaceted:

- Receptor Binding : Like other pyrrole derivatives, MPCA is believed to bind with high affinity to multiple receptors, influencing various signaling pathways involved in cell survival and proliferation.

- Induction of Apoptosis : The compound's ability to inhibit Bcl-2 proteins leads to the promotion of apoptosis in cancer cells, which is critical for effective cancer therapies .

- Antioxidant Activity : Some studies suggest that MPCA may exert antioxidant effects, contributing to its anti-inflammatory properties by reducing oxidative stress within cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of MPCA and related compounds:

- A study focused on the synthesis and evaluation of pyrrole derivatives demonstrated that modifications in the structure significantly impacted their antimicrobial and anticancer activities, highlighting the importance of structure-activity relationships (SAR) .

- Another research article reviewed various derivatives of pyrrole compounds, emphasizing their potential as antiviral agents alongside their antibacterial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.